hnRNPK-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

hnRNPK-IN-1 is a chemical compound known for its role as a binding ligand to heterogeneous nuclear ribonucleoprotein K (hnRNPK). This compound has been studied for its ability to inhibit the transcription of c-myc by disrupting the binding of hnRNPK to the c-myc promoter. It has shown significant anti-tumor activities and induces apoptosis in Hela cells .

Preparation Methods

The synthesis of hnRNPK-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:

Step 1: Preparation of intermediate compounds through a series of reactions involving reagents such as bromine, sodium hydroxide, and various organic solvents.

Step 2: Coupling reactions to form the final product, this compound, under specific conditions such as controlled temperature and pH.

Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

hnRNPK-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions: Reactions involving this compound often use organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.

Scientific Research Applications

hnRNPK-IN-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the binding interactions of hnRNPK and its role in gene transcription.

Biology: Investigated for its effects on cell proliferation, apoptosis, and gene expression in various cell lines.

Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit c-myc transcription and induce apoptosis in cancer cells.

Industry: Utilized in the development of new therapeutic agents targeting hnRNPK and related pathways

Mechanism of Action

The mechanism of action of hnRNPK-IN-1 involves its binding to hnRNPK, a protein that regulates several cellular functions, including gene transcription and splicing. By binding to hnRNPK, this compound disrupts the interaction between hnRNPK and the c-myc promoter, leading to the inhibition of c-myc transcription. This disruption results in the induction of apoptosis in cancer cells, making this compound a potential anti-cancer agent .

Comparison with Similar Compounds

hnRNPK-IN-1 is unique in its specific binding to hnRNPK and its ability to inhibit c-myc transcription. Similar compounds include:

- Azido-PEG5-succinimidyl carbonate

- L-Homopropargylglycine

- Boc-NH-PEG11-C2-acid

- Azido-PEG8-THP

- DBCO-PEG4-DBCO These compounds also target hnRNPK but may differ in their binding affinities, mechanisms of action, and specific applications .

Biological Activity

Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifunctional RNA-binding protein involved in various biological processes, including gene expression regulation, mRNA stability, and cellular signaling. The compound hnRNPK-IN-1 has emerged as a significant inhibitor targeting hnRNPK, with implications for cancer therapy and viral infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound functions primarily by inhibiting the interaction between hnRNPK and its RNA targets. This inhibition disrupts the regulatory roles hnRNPK plays in mRNA stability and translation initiation. Specifically, hnRNPK is known to act as an Internal Ribosome Entry Site (IRES) transacting factor for various viral RNAs, including those from HIV-1 and HTLV-1. By blocking hnRNPK's activity, this compound can reduce viral protein synthesis and potentially enhance the efficacy of antiviral therapies .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Impact on HIV-1 Replication

A study demonstrated that the depletion of hnRNPK in HIV-1-expressing cells led to a significant reduction in viral protein levels, indicating that hnRNPK is crucial for HIV-1 replication through its role as an IRES transacting factor. The application of this compound resulted in similar outcomes, confirming its potential as an antiviral agent against HIV .

Case Study 2: Cancer Cell Proliferation

In colorectal cancer (CRC) tissues, elevated levels of hnRNPK were associated with increased cell viability and colony-forming ability. Treatment with this compound reduced these effects by disrupting the stabilizing interactions between hnRNPK and specific mRNAs involved in cell proliferation, such as PLK1 .

Role in Gene Regulation

hnRNPK is implicated in the post-transcriptional regulation of several oncogenes and tumor suppressors. Research has shown that it can either promote or inhibit gene expression depending on its interaction with RNA molecules. For instance, it stabilizes PLK1 mRNA by competing with miRNA-loaded RISC complexes .

Post-Translational Modifications

hnRNPK undergoes various post-translational modifications (PTMs), including phosphorylation and methylation, which significantly influence its activity. These modifications can alter its binding affinity to RNA targets and its role as a transcriptional regulator . The development of this compound aims to exploit these PTMs to enhance therapeutic efficacy.

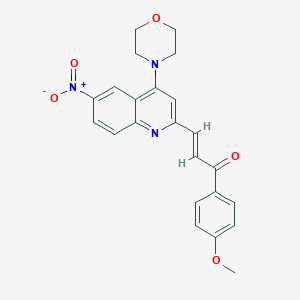

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(4-morpholin-4-yl-6-nitroquinolin-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5/c1-30-19-6-2-16(3-7-19)23(27)9-4-17-14-22(25-10-12-31-13-11-25)20-15-18(26(28)29)5-8-21(20)24-17/h2-9,14-15H,10-13H2,1H3/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTIJUIEMIEMQH-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.